2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Gefitinib
A study describes the synthesis of Gefitinib, a cancer treatment drug, where intermediates similar to 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile are used in the reaction pathway. The process involves transfer hydrogenation catalyzed by Pd/C, followed by reactions with DMF and phosphoric chloride, and finally, a Dimroth rearrangement (Jin et al., 2005).
Catalytic Transition States
Another study investigates the aminolysis of nitrobenzoate derivatives, highlighting the role of cyclic secondary amines in catalysis. This research provides insights into reaction mechanisms involving compounds like this compound (Um et al., 2015).
Anodic Oxidation of Sulfenamides
An investigation on the anodic oxidation of 2-nitrobenzenesulfenamides derived from secondary cyclic amines, including morpholine, highlights electrochemical processes relevant to the development of new synthetic methodologies (Sayo et al., 1983).
Biological Applications
Anticancer Compounds
Research on the synthesis and biological activity of compounds containing the morpholino group, similar to this compound, has led to the identification of molecules with significant inhibition against cancer cell proliferation (Lu et al., 2017).
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have been synthesized and evaluated for their antimicrobial activity. This work illustrates the potential of morpholino derivatives in the development of new antibiotics (Janakiramudu et al., 2017).
Photophysical Studies
Charge Transfer and Fluorescence
A study on intramolecular charge transfer with a planarized aminobenzonitrile derivative highlights the photophysical properties of such compounds, which could be relevant for developing optical materials or sensors (Zachariasse et al., 2004).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Mode of Action
As a quinazolinamine derivative, it may interact with its targets through the quianazoline moiety and the amine groups .
Biochemical Analysis
Biochemical Properties
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes involved in cellular signaling pathways, thereby modulating their activity. For instance, it has been observed to interact with kinases, which are crucial for phosphorylation processes in cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . Additionally, the compound can disrupt cellular homeostasis by interfering with the normal functioning of cellular organelles, such as mitochondria, leading to changes in energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their conformation and activity . This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular signaling pathways and metabolic processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can cause adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites that are excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effects on cellular function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes. The compound’s localization can also influence its interactions with other biomolecules and its overall effects on cellular function.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJKWJAKUOSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.